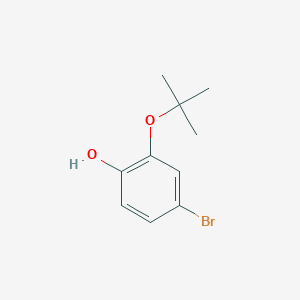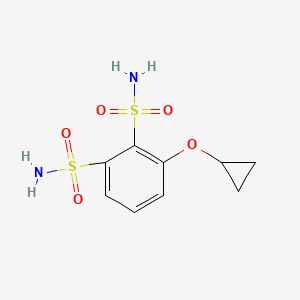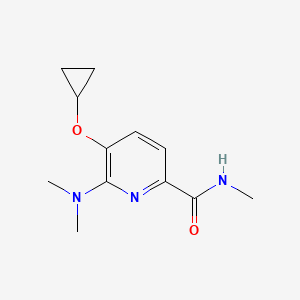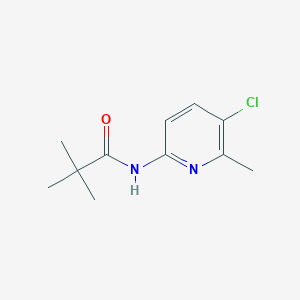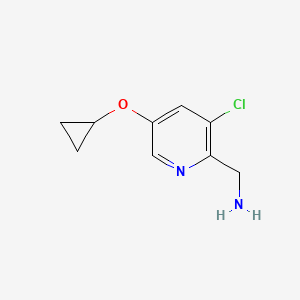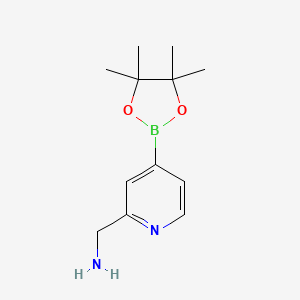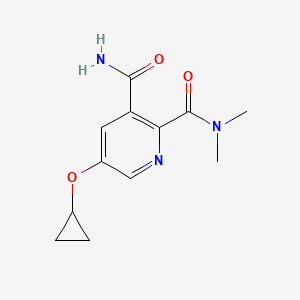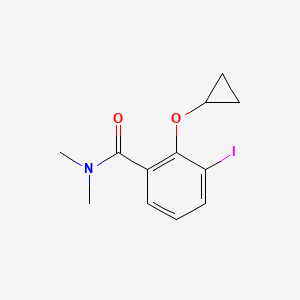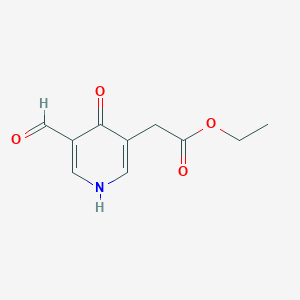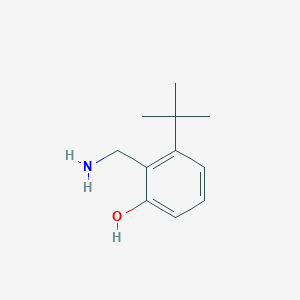
2-(Aminomethyl)-3-tert-butylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-3-tert-butylphenol is an organic compound characterized by the presence of an aminomethyl group attached to a phenol ring, which is further substituted with a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-3-tert-butylphenol typically involves the reaction of 3-tert-butylphenol with formaldehyde and ammonia. This process is known as the Mannich reaction, which forms the aminomethyl group on the phenol ring. The reaction is usually carried out under acidic conditions to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Aminomethyl)-3-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
2-(Aminomethyl)-3-tert-butylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-3-tert-butylphenol involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenol group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways and cellular processes.
Comparaison Avec Des Composés Similaires
2-(Aminomethyl)phenol: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
3-tert-Butylphenol: Lacks the aminomethyl group, affecting its biological activity and applications.
2-Amino-2-methylpropanol: Similar in structure but with different functional groups, leading to varied uses and properties.
Uniqueness: 2-(Aminomethyl)-3-tert-butylphenol is unique due to the combination of the aminomethyl and tert-butyl groups on the phenol ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
2-(aminomethyl)-3-tert-butylphenol |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)9-5-4-6-10(13)8(9)7-12/h4-6,13H,7,12H2,1-3H3 |
Clé InChI |
HOYMOCFJDNPTAJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=CC=C1)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



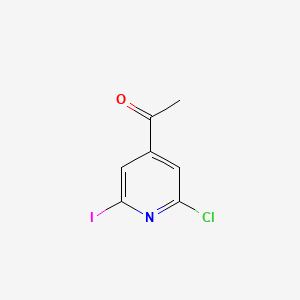

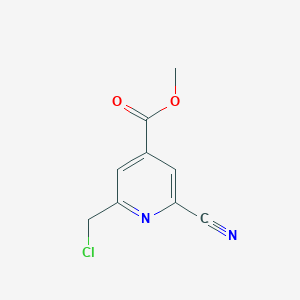
![4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14846194.png)
